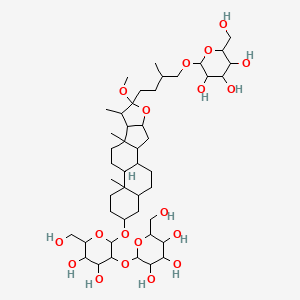

Anemarsaponin E

Description

Properties

IUPAC Name |

2-[4-[16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H78O19/c1-20(19-59-41-38(56)35(53)32(50)28(16-47)61-41)8-13-46(58-5)21(2)31-27(65-46)15-26-24-7-6-22-14-23(9-11-44(22,3)25(24)10-12-45(26,31)4)60-43-40(37(55)34(52)30(18-49)63-43)64-42-39(57)36(54)33(51)29(17-48)62-42/h20-43,47-57H,6-19H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDASUPFDHLZNSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H78O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

935.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (3b,5b,22a,25R)-Furostane-22-methoxy-3,26-diol 3-[glucosyl-(1->2)-glucoside] 26-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

244779-38-2 | |

| Record name | (3b,5b,22a,25R)-Furostane-22-methoxy-3,26-diol 3-[glucosyl-(1->2)-glucoside] 26-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 - 161 °C | |

| Record name | (3b,5b,22a,25R)-Furostane-22-methoxy-3,26-diol 3-[glucosyl-(1->2)-glucoside] 26-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Anemarsaponin E and Related Saponins

This technical guide provides a comprehensive overview of the molecular mechanisms of action for Anemarsaponin E and structurally related steroidal saponins isolated from the rhizomes of Anemarrhena asphodeloides. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's anti-inflammatory, apoptotic, and neuroprotective effects. The information is compiled from various preclinical studies, with a focus on signaling pathways, quantitative data, and detailed experimental methodologies.

While research specifically delineating the mechanisms of this compound is emerging, extensive studies on other saponins from Anemarrhena asphodeloides, such as Anemarsaponin B and Timosaponins, provide a strong framework for understanding its potential biological activities. This guide synthesizes these findings to present a cohesive model of action.

Core Mechanisms of Action

Saponins from Anemarrhena asphodeloides exhibit a range of pharmacological activities, primarily centered around the modulation of key cellular signaling pathways involved in inflammation, apoptosis, and neuronal function.[1]

The most well-documented mechanism for related saponins, such as Anemarsaponin B, is the potent inhibition of inflammatory pathways in macrophages.[2] The anti-inflammatory effects are primarily mediated through the negative regulation of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2][3]

In response to inflammatory stimuli like Lipopolysaccharide (LPS), Anemarsaponin B has been shown to:

-

Inhibit NF-κB Activation : It prevents the phosphorylation of IκB-α (inhibitory kappa B-alpha), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This attenuates the transcriptional activity of NF-κB, a master regulator of inflammatory gene expression.[2]

-

Suppress p38 MAPK Pathway : The compound inhibits the phosphorylation of upstream kinases MKK3/6 and MLK3, which are critical for the activation of p38 MAPK.[2]

-

Reduce Pro-inflammatory Mediators : As a downstream consequence of NF-κB and p38 MAPK inhibition, there is a significant, dose-dependent decrease in the protein and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is also markedly reduced.[2][4]

Saponins are widely recognized for their anticancer properties, which are often executed through the induction of apoptosis.[5][6][7] While specific data for this compound is limited, the general mechanism for steroidal saponins involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]

Key events in saponin-induced apoptosis include:

-

Modulation of Bcl-2 Family Proteins : Saponins can alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio is a critical step that leads to mitochondrial outer membrane permeabilization.[8][9][10][11]

-

Mitochondrial Disruption : The increased Bax/Bcl-2 ratio compromises mitochondrial integrity, leading to the release of cytochrome c into the cytosol.[5]

-

Caspase Activation : Cytosolic cytochrome c triggers the formation of the apoptosome and activates caspase-9 (initiator caspase), which in turn activates caspase-3 (effector caspase).[5][8] Some saponins also activate the extrinsic pathway via caspase-8.[8]

-

Execution of Apoptosis : Activated caspase-3 cleaves key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[8]

Saponins are being investigated for their potential in treating neurodegenerative disorders.[12] The proposed neuroprotective mechanisms are multifaceted and often linked to their anti-inflammatory and anti-apoptotic activities.[12] For saponins in general, these effects include:

-

Antioxidant Activity : Combating oxidative stress, a key factor in neuronal damage.[12]

-

Anti-inflammation : Suppressing neuroinflammation in the central nervous system.[12]

-

Anti-apoptosis : Protecting neurons from programmed cell death.[12]

-

Modulation of Neurotransmitters and Neurotrophic Factors : Influencing signaling pathways that support neuronal survival and function.[12]

Quantitative Data

Quantitative data on the bioactivity of specific saponins from Anemarrhena asphodeloides has been determined primarily through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[13][14]

Table 1: Cytotoxicity of Saponins from Anemarrhena asphodeloides against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Anemarsaponin S (Compound 3) | HepG2 (Liver) | 43.90 | [1] |

| Timosaponin E1 (Compound 7) | SGC7901 (Gastric) | 57.90 | [1] |

| Anemarsaponin BII | CYP3A4 (Enzyme) | 13.67 | [15] |

| Anemarsaponin BII | CYP2D6 (Enzyme) | 16.26 | [15] |

| Anemarsaponin BII | CYP2E1 (Enzyme) | 19.72 | [15] |

Note: Data for this compound is not specified in the reviewed literature; the table shows data for structurally related saponins from the same plant source.

Experimental Protocols

The mechanisms described above have been elucidated using a variety of standard cell and molecular biology techniques.

-

Cell Lines : RAW 264.7 (murine macrophages) are commonly used for inflammation studies.[2] HepG2 (human liver cancer) and SGC7901 (human gastric cancer) are used for cytotoxicity and apoptosis assays.[1]

-

Culture Conditions : Cells are typically cultured in RPMI 1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified atmosphere of 5% CO2 at 37°C.[1]

-

Treatment : For inflammation assays, cells are pre-treated with various concentrations of the saponin for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).[16] For apoptosis assays, cancer cells are treated with the saponin for 24-48 hours.

-

MTT Assay (Cell Viability) :

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of the test compound for 24-48 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.[1]

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

-

-

Western Blot Analysis (Protein Expression) :

-

Lyse treated cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-IκBα, Bax, Bcl-2, Caspase-3) overnight at 4°C.

-

Wash and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Griess Assay (Nitric Oxide Production) :

-

Collect cell culture supernatants after treatment.

-

Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve of sodium nitrite.[16]

-

-

ELISA (Cytokine Quantification) :

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash and add a biotinylated detection antibody.

-

Wash and add avidin-HRP conjugate.

-

Add a substrate solution (e.g., TMB) to develop color.

-

Stop the reaction and measure the absorbance. Cytokine concentration is calculated from the standard curve.

-

Summary and Future Directions

This compound and related steroidal saponins from Anemarrhena asphodeloides are promising bioactive compounds with significant therapeutic potential. The core mechanisms of action for this class of molecules involve the potent modulation of fundamental signaling pathways such as NF-κB and MAPK, which govern inflammation, and the regulation of the Bcl-2 family proteins, which control apoptosis. These activities underpin their observed anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical models.

Future research should focus on:

-

Elucidating the precise molecular targets and mechanisms specific to this compound.

-

Conducting in vivo studies to validate the efficacy and safety of this compound in animal models of inflammatory diseases, cancer, and neurodegeneration.

-

Investigating the pharmacokinetic and pharmacodynamic properties of this compound to assess its potential as a drug candidate.

This guide provides a foundational understanding for scientists engaged in natural product research and drug development, highlighting the intricate molecular interactions that drive the therapeutic effects of this compound and its congeners.

References

- 1. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides [mdpi.com]

- 2. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The enhancing immune response and anti-inflammatory effects of Anemarrhena asphodeloides extract in RAW 264.7 cells. | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Saponins in Cancer Treatment: Current Progress and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis in HT-29 colon cancer cells by crude saponin from Platycodi Radix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paris saponin I induces apoptosis via increasing the Bax/Bcl-2 ratio and caspase-3 expression in gefitinib-resistant non-small cell lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of BAX and BCL-2 expression in breast cancer cells by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotection by saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Anemarsaponin E: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarsaponin E, also known as Timosaponin E1, is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides. This plant has a long history of use in traditional medicine for treating a variety of ailments. Modern phytochemical research has identified a range of steroidal saponins as its primary bioactive constituents. These compounds, including this compound, have garnered significant interest for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, its mechanisms of action, and detailed experimental protocols for its study. While research on this compound is ongoing, this document consolidates the current understanding to support further investigation and drug development efforts.

Biological Activities and Quantitative Data

This compound has demonstrated several biological activities, with the most characterized being its cytotoxic and anti-platelet aggregation effects. While direct evidence for other activities is still emerging, the broader family of timosaponins exhibits anti-inflammatory and neuroprotective properties, suggesting potential for this compound in these areas as well.

Table 1: Cytotoxic Activity of this compound (Timosaponin E1)

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| SGC7901 | Human Gastric Carcinoma | IC₅₀ | 57.90 | [1] |

Table 2: Pharmacokinetic Parameters of this compound (Timosaponin E1) in Rats

Following oral administration of Anemarrhena asphodeloides extract.

| Parameter | Description | Value | Units | Reference |

| Cₘₐₓ | Maximum plasma concentration | 84.3 ± 8.6 | ng/mL | [2] |

| Tₘₐₓ | Time to reach Cₘₐₓ | 312 ± 65.7 | min | [2] |

| t₁/₂ | Elimination half-life | 104.2 ± 10.3 | min | [2] |

| AUC₀-t | Area under the plasma concentration-time curve | 921.8 ± 289.0 | ng·h/mL | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines.

a. Cell Culture:

-

Human cancer cell lines (e.g., SGC7901) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

b. Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere for 24 hours.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.

-

The culture medium is replaced with fresh medium containing different concentrations of this compound. Control wells receive medium with the solvent alone.

-

After 48-72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

c. Data Analysis:

-

The cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100%.

-

The IC₅₀ value is determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)

This protocol assesses the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

a. Cell Culture:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

b. Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 1 × 10⁵ cells/well and allowed to adhere for 24 hours.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

-

After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm.

c. Data Analysis:

-

The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

-

The percentage of NO inhibition is calculated as: [(NO concentration in LPS group - NO concentration in treated group) / NO concentration in LPS group] × 100%.

In Vitro Anti-Platelet Aggregation Assay

This protocol evaluates the inhibitory effect of this compound on platelet aggregation induced by an agonist.

a. Preparation of Platelet-Rich Plasma (PRP):

-

Human blood is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

The blood is centrifuged at a low speed (e.g., 200 × g) for 15 minutes to obtain PRP.

-

Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 1500 × g) for 15 minutes.

b. Assay Procedure:

-

PRP is pre-incubated with various concentrations of this compound or vehicle control at 37°C for a specified time (e.g., 5 minutes).

-

Platelet aggregation is initiated by adding an agonist such as adenosine diphosphate (ADP) or collagen.

-

The change in light transmittance is monitored for a set period using a platelet aggregometer, with PPP serving as the 100% aggregation reference.

c. Data Analysis:

-

The maximum percentage of platelet aggregation is recorded.

-

The inhibitory effect of this compound is expressed as the percentage inhibition of aggregation compared to the control.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been fully elucidated, studies on structurally similar timosaponins, such as Timosaponin AIII and Timosaponin B-II, provide insights into its probable mechanisms of action. These compounds are known to influence key cellular signaling cascades involved in inflammation, cell survival, and proliferation.

Proposed Anti-Inflammatory Mechanism

Based on the activity of related compounds, this compound may exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways . In response to pro-inflammatory stimuli like LPS, these pathways are activated, leading to the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6). Inhibition of these pathways would reduce the inflammatory response.

References

Anemarsaponin E: A Technical Guide to its Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarsaponin E is a steroidal saponin that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its primary source, detailed protocols for its isolation and purification, and an exploration of its biological activities, with a focus on its anti-inflammatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Source of this compound

The primary natural source of this compound is the rhizome of Anemarrhena asphodeloides Bunge, a perennial plant belonging to the Asparagaceae family.[1] This plant is native to China and has been used for centuries in traditional Chinese medicine to treat a variety of ailments, including fever, inflammation, and diabetes.[2] The rhizomes of Anemarrhena asphodeloides are rich in a variety of steroidal saponins, including this compound and its analogues.[1]

Isolation and Purification of this compound

The isolation of this compound from the rhizomes of Anemarrhena asphodeloides is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a comprehensive methodology adapted from established procedures for the isolation of similar furostanol saponins from this plant.

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram:

Caption: Figure 1. Experimental Workflow for this compound Isolation.

Detailed Experimental Protocols

2.2.1. Extraction

-

Plant Material Preparation: Air-dry the rhizomes of Anemarrhena asphodeloides and grind them into a coarse powder.

-

Solvent Extraction: Reflux the powdered rhizomes with 10 volumes of distilled water for 2 hours. Repeat the extraction process three times.

-

Concentration: Combine the aqueous extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude saponin extract.

2.2.2. Medium Pressure Liquid Chromatography (MPLC) Fractionation

-

Column: C18 reverse-phase MPLC column.

-

Mobile Phase: A stepwise gradient of methanol (MeOH) in water (H₂O), starting from 10% MeOH to 100% MeOH.

-

Procedure: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the pre-equilibrated MPLC column. Elute the column with the methanol-water gradient and collect the fractions based on the UV absorbance profile (typically at 203 nm for saponins).

2.2.3. Octadecylsilyl (ODS) Column Chromatography

-

Column: ODS open column chromatography.

-

Mobile Phase: A gradient of methanol in water.

-

Procedure: Pool the MPLC fractions containing the furostanol saponins (as determined by thin-layer chromatography or analytical HPLC). Concentrate the pooled fractions and apply them to the ODS column. Elute with a methanol-water gradient to further separate the components.

2.2.4. Preparative High-Performance Liquid Chromatography (HPLC) Purification

-

Column: C18 preparative HPLC column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (ACN) in water. A typical gradient for furostanol saponins might be:

-

0-10 min: 20-30% ACN

-

10-30 min: 30-40% ACN

-

30-40 min: 40-50% ACN

-

-

Flow Rate: Approximately 10-20 mL/min.

-

Detection: UV detector at 203 nm.

-

Procedure: Dissolve the enriched fraction from the ODS chromatography in the initial mobile phase, filter, and inject it into the preparative HPLC system. Collect the peak corresponding to this compound.

-

Final Step: Concentrate the collected fraction under vacuum to obtain the purified this compound.

Quantitative Data

The yield and purity of this compound can vary depending on the quality of the plant material and the efficiency of the isolation process. The following table provides an estimated summary based on typical isolation procedures for similar saponins from Anemarrhena asphodeloides.

| Parameter | Value | Reference |

| Starting Material | 10 kg dried rhizomes | Adapted from[1] |

| Crude Extract Yield | ~2 kg | Estimated |

| MPLC Fraction Yield | Variable | - |

| ODS Fraction Yield | Variable | - |

| Final Yield of this compound | 5-20 mg | Estimated |

| Purity (by HPLC) | >95% | Expected |

Biological Activity and Signaling Pathways

This compound is reported to possess anti-inflammatory properties. While direct studies on the specific signaling pathways of this compound are limited, research on other saponins from Anemarrhena asphodeloides, such as Anemarsaponin B, provides strong evidence for a likely mechanism of action involving the inhibition of key inflammatory pathways.[3][4]

Proposed Anti-Inflammatory Signaling Pathway

The proposed anti-inflammatory mechanism of this compound involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Caption: Figure 2. Proposed Anti-Inflammatory Signaling Pathway of this compound.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, initiating downstream signaling cascades. This leads to the activation of IκB kinase (IKK), which phosphorylates the inhibitory protein IκBα, targeting it for degradation. The degradation of IκBα releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][6]

Simultaneously, TLR4 activation can lead to the phosphorylation and activation of mitogen-activated protein kinase kinases 3 and 6 (MKK3/6), which in turn activate p38 MAPK. Activated p38 MAPK can further contribute to the inflammatory response.[3][4]

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the phosphorylation of IKK and MKK3/6. This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its nuclear translocation. Consequently, the expression of NF-κB-mediated pro-inflammatory genes is suppressed.

Quantitative Biological Activity Data

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Timosaponin E1 | SGC7901 | Cytotoxicity | 57.90 | [1] |

| Anemarsaponin R | HepG2 | Cytotoxicity | 43.90 | [1] |

Conclusion

This compound, a steroidal saponin from the rhizomes of Anemarrhena asphodeloides, represents a promising natural product with potential anti-inflammatory properties. The isolation and purification of this compound can be achieved through a systematic combination of extraction and chromatographic techniques. Its likely mechanism of action involves the inhibition of the NF-κB and p38 MAPK signaling pathways, key regulators of the inflammatory response. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential in various inflammatory conditions. This guide provides a solid foundation for researchers to advance the study of this intriguing natural compound.

References

- 1. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anemarrhena asphodeloides Non-Steroidal Saponin Components Alter the Pharmacokinetic Profile of Its Steroidal Saponins in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of inflammation by the rhizome of Anemarrhena asphodeloides via regulation of nuclear factor-κB and p38 signal transduction pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of inflammation by the rhizome of Anemarrhena asphodeloides via regulation of nuclear factor-κB and p38 signal transduction pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Anemarsaponin E: A Comprehensive Phytochemical Profile for Researchers and Drug Development Professionals

Introduction

Anemarsaponin E is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, a perennial plant used in traditional Chinese medicine. This document provides an in-depth technical guide to the phytochemical profile of this compound, including its quantitative analysis, experimental protocols for its isolation and characterization, and its known interactions with cellular signaling pathways. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Phytochemical Profile

This compound is one of several bioactive steroidal saponins found in Anemarrhena asphodeloides. Its chemical structure consists of a spirostanol aglycone linked to a sugar moiety. The rhizome of the plant contains a complex mixture of saponins, with the total saponin content being approximately 6%.[1]

Quantitative Analysis

The concentration of this compound and other major saponins in the rhizome extract of Anemarrhena asphodeloides has been determined by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The following table summarizes the quantitative data from a study that analyzed a saponin extract from the plant.[2]

| Compound | Concentration in Extract (mg/mL) |

| Neomangiferin | 11.86 |

| Mangiferin | 14.69 |

| Timosaponin E1 (this compound) | 9.56 |

| Timosaponin E | 3.15 |

| Timosaponin B-II | 40.85 |

| Timosaponin B-III | 2.32 |

| Timosaponin A-III | 11.03 |

| Timosaponin A-I | 3.26 |

Experimental Protocols

Extraction and Isolation of Saponins from Anemarrhena asphodeloides

The following is a generalized protocol for the extraction and isolation of saponins from the rhizomes of Anemarrhena asphodeloides, based on common phytochemical practices.[3][4][5][6]

1. Preparation of Plant Material:

-

Obtain dried rhizomes of Anemarrhena asphodeloides.

-

Grind the rhizomes into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered rhizomes with 70% ethanol at a 1:5 solid-to-solvent ratio.

-

Perform the extraction using ultrasonication for 30 minutes, followed by reflux for 2 hours.[2]

-

Filter the mixture and repeat the extraction process on the residue to ensure maximum yield.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol.

-

The saponins will predominantly be in the n-butanol fraction.

4. Purification:

-

Subject the n-butanol fraction to column chromatography on a silica gel or Sephadex LH-20 column.

-

Elute the column with a gradient of chloroform-methanol or a similar solvent system.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine the fractions containing the desired saponin (this compound).

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Analytical Characterization

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): [2]

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (containing a small percentage of formic acid).

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for saponins.

-

Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [7][8]

-

¹H-NMR and ¹³C-NMR spectra are recorded to elucidate the structure.

-

2D NMR techniques such as COSY, HSQC, and HMBC are used to assign the proton and carbon signals and to establish the connectivity of the sugar moieties to the aglycone.

Mass Spectrometry (MS): [7][8]

-

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula.

-

Tandem MS (MS/MS) is used to obtain fragmentation patterns that help in the structural elucidation of the aglycone and the sugar chain.

Biological Activity and Signaling Pathways

Saponins from Anemarrhena asphodeloides have been shown to possess various biological activities, including anti-inflammatory and anti-cancer effects. While research specifically on this compound is ongoing, studies on related saponins and the aglycone moiety provide insights into its potential mechanisms of action.

Anti-inflammatory Effects

A related saponin, Anemarsaponin B, has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] This inhibition leads to a decrease in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Apoptotic Effects

The aglycone of this compound, sarsasapogenin, has been demonstrated to induce apoptosis in cancer cells.[10][11] The proposed mechanism involves the induction of cellular stress, leading to the activation of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. This includes the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[11] Saponins, in general, have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspase cascades.[12][13]

Conclusion

This compound is a significant bioactive constituent of Anemarrhena asphodeloides with potential therapeutic applications. This technical guide provides a foundational understanding of its phytochemical profile, methods for its isolation and analysis, and its putative mechanisms of action. Further research is warranted to fully elucidate the pharmacological properties of pure this compound and its potential as a lead compound in drug discovery.

References

- 1. pfaf.org [pfaf.org]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sarsasapogenin induces apoptosis via the reactive oxygen species-mediated mitochondrial pathway and ER stress pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Anemarsaponin E (Timosaponin E1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the steroidal saponin, Timosaponin E1, a compound isolated from the rhizomes of Anemarrhena asphodeloides. Due to the limited specific public data on a compound named "Anemarsaponin E," this guide focuses on Timosaponin E1, a closely related and well-documented saponin from the same plant, which is likely the compound of interest or a structural analogue. The methodologies and data presented are synthesized from published phytochemical studies.

Executive Summary

Timosaponin E1 is a furostanol steroidal saponin characterized by a complex glycosidic chain attached to a steroidal aglycone. Its structure was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), following its isolation from Anemarrhena asphodeloides using various chromatographic methods. This guide details the experimental protocols for its isolation and the analytical data that led to the confirmation of its structure. Additionally, it explores the known biological signaling pathways affected by related timosaponins, offering insights into its potential pharmacological applications.

Isolation and Purification

The isolation of Timosaponin E1 from the dried rhizomes of Anemarrhena asphodeloides is a multi-step process involving extraction and chromatography.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

The dried and powdered rhizomes of Anemarrhena asphodeloides (56 kg) are extracted three times with hot water (280 L) under reflux.

-

The aqueous extracts are combined and concentrated under reduced pressure to yield a crude residue (22.09 kg)[1].

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

-

Chromatographic Separation:

-

The n-butanol fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol-water in increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing saponins are combined and further purified using repeated column chromatography on silica gel and/or reverse-phase (ODS) columns.

-

Final purification is often achieved by High-Performance Liquid Chromatography (HPLC) to yield pure Timosaponin E1[2].

-

Structure Elucidation

The determination of the chemical structure of Timosaponin E1 relies on the detailed analysis of its spectroscopic data.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in determining the molecular formula and the sequence of sugar units.

Experimental Protocol: Mass Spectrometry

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Ionization Mode: Negative ion mode is often preferred for saponins due to its higher sensitivity[3].

-

Analysis: High-resolution ESI-MS provides the accurate mass, from which the molecular formula can be deduced. Tandem MS (MS/MS) experiments are used to fragment the molecule and analyze the resulting ions to determine the structure of the aglycone and the sequence of the sugar moieties.

Table 1: Mass Spectrometry Data for Timosaponin E1

| Ion | Observed m/z | Deduced Formula | Interpretation |

| [M-H]⁻ | 935.4888 | C₄₅H₇₅O₂₁ | Deprotonated molecule, confirming the molecular weight of 936.49 g/mol . |

| [M+HCOO]⁻ | 981.4917 | C₄₆H₇₆O₂₃ | Formate adduct, further confirming the molecular weight. |

| Fragment Ions (MS/MS) | Varies | - | Sequential loss of sugar residues (glucose, galactose) and water molecules. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structure elucidation of complex natural products like Timosaponin E1. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of all atoms in the molecule.

Experimental Protocol: NMR Spectroscopy

-

Spectrometer: Bruker Avance DRX-500 or equivalent, operating at 500 MHz for ¹H and 125 MHz for ¹³C.

-

Solvent: Pyridine-d₅ is a common solvent for saponins.

-

Temperature: 300 K.

-

Experiments:

-

¹H NMR: Determines the number and type of protons.

-

¹³C NMR and DEPT: Determine the number and type of carbons (CH₃, CH₂, CH, C).

-

COSY (Correlation Spectroscopy): Shows ¹H-¹H correlations (protons that are coupled to each other).

-

HSQC (Heteronuclear Single Quantum Coherence): Shows direct ¹H-¹³C correlations (which proton is attached to which carbon).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different parts of the molecule, including the sugar units to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons, which helps in determining the stereochemistry.

-

Table 2: ¹³C NMR Spectral Data for the Aglycone of Timosaponin E1 (in Pyridine-d₅, 125 MHz)

| Carbon No. | Chemical Shift (δ ppm) | Carbon No. | Chemical Shift (δ ppm) |

| 1 | 37.8 | 15 | 80.9 |

| 2 | 30.5 | 16 | 81.2 |

| 3 | 77.9 | 17 | 63.5 |

| 4 | 39.4 | 18 | 16.8 |

| 5 | 45.3 | 19 | 12.5 |

| 6 | 28.9 | 20 | 42.1 |

| 7 | 27.8 | 21 | 15.0 |

| 8 | 35.6 | 22 | 110.5 |

| 9 | 54.7 | 23 | 31.9 |

| 10 | 35.9 | 24 | 29.3 |

| 11 | 21.6 | 25 | 30.7 |

| 12 | 40.2 | 26 | 67.1 |

| 13 | 40.9 | 27 | 17.5 |

| 14 | 56.4 |

Table 3: ¹H NMR Spectral Data for the Aglycone of Timosaponin E1 (in Pyridine-d₅, 500 MHz)

| Proton No. | Chemical Shift (δ ppm) | Multiplicity | J (Hz) |

| H-18 | 0.98 | s | |

| H-19 | 1.05 | s | |

| H-21 | 1.02 | d | 7.0 |

| H-27 | 1.15 | d | 7.0 |

Table 4: NMR Data for the Sugar Moieties of Timosaponin E1

| Sugar Unit | Anomeric Proton (δ ppm) | Anomeric Carbon (δ ppm) | Linkage to Aglycone/Sugar |

| β-D-galactopyranosyl | 4.90 (d, J=7.5 Hz) | 105.8 | C-3 of aglycone |

| β-D-glucopyranosyl | 5.35 (d, J=7.8 Hz) | 104.9 | C-2 of galactose |

| β-D-glucopyranosyl | 4.85 (d, J=7.6 Hz) | 104.5 | C-26 of aglycone |

Visualizations

Structure Elucidation Workflow

Caption: Workflow for the isolation and structure elucidation of Timosaponin E1.

Signaling Pathways Modulated by Timosaponins

While specific signaling pathway data for Timosaponin E1 is limited, extensive research on the closely related Timosaponin AIII provides valuable insights. Timosaponin AIII has been shown to modulate several key signaling pathways involved in cancer cell proliferation, inflammation, and survival.

References

Anemarsaponin E in Traditional Chinese Medicine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rhizome of Anemarrhena asphodeloides Bunge (知母, Zhi Mu in Chinese) is a staple in Traditional Chinese Medicine (TCM), with a history of use spanning centuries for treating a variety of ailments including febrile diseases, coughs, and diabetes.[1][2] The primary bioactive constituents of this medicinal plant are steroidal saponins, a class of compounds renowned for their diverse pharmacological activities.[3] Among these is Anemarsaponin E, a steroidal saponin that, while less studied than some of its counterparts like Timosaponin AIII, holds significant therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its phytochemical context, pharmacological activities, and the experimental methodologies used for its study, aimed at researchers and professionals in drug development.

Phytochemistry: Extraction and Isolation

This compound is one of several steroidal saponins isolated from the rhizomes of Anemarrhena asphodeloides.[3] The extraction and isolation of these compounds is a critical first step in their study and potential therapeutic application.

Extraction and Isolation Protocol

A general and effective method for the extraction and isolation of steroidal saponins from Anemarrhena asphodeloides is outlined below. This protocol can be adapted for the specific isolation of this compound.

2.1.1 Extraction

-

Preparation of Plant Material : Dried rhizomes of Anemarrhena asphodeloides are pulverized into a coarse powder.

-

Solvent Extraction : The powdered rhizomes are typically extracted with 70% ethanol using methods such as ultrasound sonication followed by reflux extraction.[4] This process is often repeated multiple times to ensure a comprehensive extraction of the saponins.

-

Concentration : The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.

2.1.2 Isolation

-

Liquid-Liquid Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol, to separate the saponin-rich fraction.

-

Chromatography : The saponin-rich fraction is subjected to various chromatographic techniques for the isolation of individual compounds. These techniques may include:

-

Macroporous Resin Column Chromatography : For initial purification and separation of total saponins.

-

Silica Gel Column Chromatography : For further separation based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC) : For the final purification of individual saponins like this compound.[5]

-

The workflow for a typical extraction and isolation process is depicted in the following diagram.

References

- 1. Anemarrhena asphodeloides Bunge and its constituent timosaponin‐AIII induce cell cycle arrest and apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the anti-tumor activities of saponins through cholesterol regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Two new steroidal saponins isolated from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

Anemarsaponin E (Timosaponin E1): A Comprehensive Technical Guide

Introduction

Anemarsaponin E, more formally known in the scientific literature as Timosaponin E1, is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a plant with a long history of use in traditional Chinese medicine. As a member of the furostanol saponin class, Timosaponin E1 has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and cytotoxic activities. This document provides an in-depth technical overview of the discovery, structure, and biological activities of Timosaponin E1, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

Timosaponin E1 was first isolated and structurally elucidated in 1995 by a team of researchers led by Kang.[1] Their work, published in the Zhongguo Zhong Yao Za Zhi (China Journal of Chinese Materia Medica), described the isolation of two new steroidal saponins, Timosaponin E1 and Timosaponin E2, from the rhizomes of Anemarrhena asphodeloides. The structure of Timosaponin E1 was determined through a combination of chemical and spectral analyses, including mass spectrometry (MS), infrared (IR) spectroscopy, and one-dimensional proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy.[1]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Timosaponin E1

| Property | Value | Reference |

| Molecular Formula | C45H74O20 | [1] |

| Molecular Weight | 935.06 g/mol | Calculated |

| Class | Furostanol Saponin | [3] |

| Source | Anemarrhena asphodeloides Bunge | [1] |

Table 2: 1H and 13C NMR Spectral Data for the Aglycone Moiety of Timosaponin E1 (in pyridine-d5)

| Position | δC (ppm) | δH (ppm, J in Hz) | Reference |

| 1 | 37.8 | 1.15, 1.85 | [3] |

| 2 | 30.9 | 1.75, 2.05 | [3] |

| 3 | 77.9 | 3.95 m | [3] |

| 4 | 39.5 | 1.55, 2.35 | [3] |

| 5 | 45.5 | 1.35 | [3] |

| 6 | 29.1 | 1.65, 1.80 | [3] |

| 7 | 27.9 | 1.60, 1.90 | [3] |

| 8 | 35.8 | 1.70 | [3] |

| 9 | 54.7 | 1.10 | [3] |

| 10 | 35.9 | - | [3] |

| 11 | 21.5 | 1.60, 1.75 | [3] |

| 12 | 40.5 | 1.30, 2.10 | [3] |

| 13 | 41.2 | - | [3] |

| 14 | 56.5 | 1.25 | [3] |

| 15 | 32.1 | 1.50, 2.20 | [3] |

| 16 | 81.5 | 4.85 m | [3] |

| 17 | 63.5 | 2.15 | [3] |

| 18 | 16.8 | 0.95 s | [3] |

| 19 | 12.5 | 1.05 s | [3] |

| 20 | 42.1 | 2.00 m | [3] |

| 21 | 14.9 | 0.98 d (7.0) | [3] |

| 22 | 110.8 | - | [3] |

| 23 | 31.9 | 1.70, 1.95 | [3] |

| 24 | 29.5 | 1.55, 1.65 | [3] |

| 25 | 30.8 | 1.80 m | [3] |

| 26 | 75.9 | 3.75, 4.10 | [3] |

| 27 | 17.9 | 0.90 d (6.5) | [3] |

Note: Complete assignment of all proton signals was not available in the cited reference.

Experimental Protocols

Isolation and Purification of Timosaponin E1

The original method for isolating Timosaponin E1, as described by Kang et al. (1995), involves the following general steps[1]:

-

Extraction: The dried and powdered rhizomes of Anemarrhena asphodeloides are extracted with a suitable solvent, typically methanol or ethanol.

-

Solvent Partitioning: The crude extract is then subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Chromatography: The n-butanol fraction is further purified using a combination of chromatographic techniques. This often includes:

-

Silica Gel Column Chromatography: To perform an initial separation of the saponin mixture.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC column (e.g., C18) is commonly used for the final purification of individual saponins, yielding pure Timosaponin E1.

-

Figure 1: General workflow for the isolation of Timosaponin E1.

Structure Elucidation

The structure of Timosaponin E1 was elucidated using a combination of spectroscopic methods[1][3]:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and glycosidic linkages.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: To determine the proton environment and coupling relationships.

-

13C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons, and to assemble the complete molecular structure, including the aglycone and the sugar moieties.

-

-

Acid Hydrolysis: To cleave the glycosidic bonds and identify the constituent monosaccharides by comparison with authentic standards, often using gas chromatography (GC).

Biological Activity and Mechanism of Action

Cytotoxic Activity

Timosaponin E1 has demonstrated cytotoxic activity against human cancer cell lines. In one study, it exhibited a moderate antiproliferative effect on SGC7901 human gastric adenocarcinoma cells.

Table 3: In Vitro Cytotoxicity of Timosaponin E1

| Cell Line | Assay | Endpoint | Result | Reference |

| SGC7901 (Human gastric adenocarcinoma) | MTT | IC50 | 57.90 µM | [4] |

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of Timosaponin E1 are limited, the activities of other closely related timosaponins from Anemarrhena asphodeloides, such as Timosaponin AIII and Timosaponin BII, have been well-characterized.[5][6] These saponins are known to exert their anti-inflammatory effects through the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] It is highly probable that Timosaponin E1 shares a similar mechanism of action.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoters of target genes and induces the transcription of pro-inflammatory mediators such as TNF-α, IL-6, and iNOS. Timosaponins have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[5]

p38 MAPK Signaling Pathway: The p38 MAPK pathway is another critical signaling cascade involved in the inflammatory response. Upon stimulation, a series of upstream kinases are activated, leading to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, can phosphorylate various downstream targets, including transcription factors that regulate the expression of pro-inflammatory cytokines. Timosaponins have been observed to inhibit the phosphorylation of p38 MAPK, thus dampening the inflammatory cascade.[7]

Figure 2: Proposed anti-inflammatory mechanism of Timosaponin E1.

Chemical Synthesis

The chemical synthesis of complex natural products like furostanol saponins is a challenging endeavor due to the stereochemically rich aglycone core and the need for stereoselective glycosylations. To date, a total chemical synthesis of Timosaponin E1 has not been reported in the literature.

General strategies for the synthesis of steroidal saponins involve:

-

Aglycone Synthesis: The synthesis or semi-synthesis of the steroidal aglycone from readily available starting materials.

-

Glycosylation: The sequential and stereoselective introduction of the sugar moieties at the C3 and C26 positions. This requires careful selection of protecting groups for the hydroxyl functions on both the aglycone and the sugar donors.

-

Deprotection: The final removal of all protecting groups to yield the natural product.

The complexity and low overall yields of such synthetic routes often make isolation from natural sources the more viable option for obtaining these compounds.

Conclusion

Timosaponin E1 is a naturally occurring furostanol saponin with demonstrated cytotoxic and potential anti-inflammatory activities. Its discovery and structural characterization have paved the way for further investigation into its therapeutic potential. While more research is needed to fully elucidate its specific mechanisms of action and to develop efficient synthetic routes, Timosaponin E1 remains a promising lead compound for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

References

- 1. Saponins: properties, applications and processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Timosaponin B-II ameliorates diabetic nephropathy via TXNIP, mTOR, and NF-κB signaling pathways in alloxan-induced mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Timosaponin AIII from Anemarrhena asphodeloides binds and inhibits S100A8-mediated neutrophil infiltration and NET formation ameliorates MASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Anemarsaponin E: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarsaponin E is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, a plant with a long history of use in traditional medicine. Emerging research indicates that this compound and related saponins possess significant therapeutic potential, including anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides an in-depth overview of the core molecular targets and signaling pathways implicated in the pharmacological effects of this compound, based on current scientific literature. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Therapeutic Areas and Molecular Mechanisms

The therapeutic potential of this compound appears to stem from its ability to modulate key signaling pathways involved in cellular stress, inflammation, and apoptosis. The primary mechanisms of action converge on the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Anti-inflammatory Activity

This compound is hypothesized to exert potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators. This is achieved by inhibiting the NF-κB and p38 MAPK pathways, which are central to the inflammatory response.

Key Targets in Inflammation:

-

Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound is thought to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): A key kinase involved in cellular responses to stress and inflammation. Inhibition of p38 phosphorylation by this compound would lead to a downstream reduction in the expression of inflammatory enzymes and cytokines.

-

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): Key inflammatory enzymes whose expression is regulated by NF-κB and MAPK pathways.

-

Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are critical mediators of the inflammatory cascade.

Anti-Cancer Activity

The anti-proliferative effects of this compound are attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This is likely mediated through the modulation of apoptosis-related proteins and the MAPK signaling pathway.

Key Targets in Cancer:

-

Apoptosis Induction: Saponins can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This involves the activation of caspases, a family of proteases that execute cell death.

-

MAPK Pathway (JNK and ERK): The c-Jun N-terminal kinase (JNK) and Extracellular signal-regulated kinase (ERK) pathways are critically involved in cell survival and apoptosis. Sustained activation of the JNK pathway, in particular, is often associated with the induction of apoptosis.

Neuroprotective Effects

The neuroprotective potential of this compound is linked to its anti-inflammatory and anti-apoptotic properties, which can mitigate neuronal damage caused by oxidative stress and excitotoxicity.

Key Targets in Neuroprotection:

-

Inhibition of Neuroinflammation: By suppressing the NF-κB and p38 MAPK pathways in glial cells, this compound can reduce the production of neurotoxic pro-inflammatory mediators.

-

Anti-apoptotic Signaling: Protecting neurons from apoptosis by modulating the same pathways and effector molecules as in its anti-cancer activity.

Quantitative Data

While specific quantitative data for this compound is limited in the publicly available literature, data for the closely related or identical compound, Timosaponin E1, provides valuable insights into its potency. The following tables summarize the available quantitative data and the expected dose-dependent effects based on studies of related saponins from Anemarrhena asphodeloides.

Table 1: Cytotoxic Activity of Timosaponin E1 (this compound)

| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |

| HepG2 | Human Liver Cancer | 43.90 | [1] |

| SGC7901 | Human Gastric Cancer | 57.90 | [1] |

Table 2: Expected Anti-inflammatory Effects of this compound (Dose-Dependent)

| Target Molecule/Process | Expected Effect with Increasing Concentration | Relevant Pathway(s) |

| Nitric Oxide (NO) Production | ↓ | NF-κB, MAPK |

| iNOS Protein Expression | ↓ | NF-κB, MAPK |

| COX-2 Protein Expression | ↓ | NF-κB, MAPK |

| TNF-α Production | ↓ | NF-κB, MAPK |

| IL-6 Production | ↓ | NF-κB, MAPK |

| IκBα Phosphorylation | ↓ | NF-κB |

| NF-κB p65 Nuclear Translocation | ↓ | NF-κB |

| p38 MAPK Phosphorylation | ↓ | MAPK |

Table 3: Expected Neuroprotective Effects of this compound (Dose-Dependent)

| Endpoint | Expected Effect with Increasing Concentration | Relevant Pathway(s) |

| Neuronal Cell Viability (under stress) | ↑ | Anti-apoptosis, Anti-inflammatory |

| Pro-inflammatory Cytokine Release | ↓ | NF-κB, MAPK |

| Caspase-3 Activation | ↓ | Apoptosis |

| Oxidative Stress Markers | ↓ | Antioxidant pathways |

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to elucidate the therapeutic targets and mechanisms of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the effect of this compound on the viability and proliferation of cells.

-

Methodology:

-

Seed cells (e.g., cancer cell lines like HepG2, or neuronal cells like SH-SY5Y) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To quantify the effect of this compound on the phosphorylation and expression levels of key proteins in the NF-κB and MAPK signaling pathways.

-

Methodology:

-

Plate cells (e.g., RAW 264.7 macrophages for inflammation studies) and treat with this compound for a specified time before stimulating with an agonist (e.g., LPS for inflammation).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, ERK, IκBα, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Objective: To measure the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

-

Methodology:

-

Seed RAW 264.7 macrophages in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

-

Methodology:

-

Treat cancer cells with various concentrations of this compound for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for investigating the therapeutic effects of this compound.

References

Anemarsaponin E and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarsaponin E and its derivatives represent a class of steroidal saponins primarily isolated from the rhizomes of Anemarrhena asphodeloides. This plant has been a staple in traditional Chinese medicine for centuries, valued for its anti-inflammatory, anti-pyretic, and anti-diabetic properties. Modern phytochemical investigations have identified a rich array of steroidal saponins as the principal bioactive constituents. While direct and extensive research on a compound specifically named "this compound" is limited in publicly accessible literature, the focus of this guide will be on the well-characterized and structurally related saponins from Anemarrhena asphodeloides, such as Anemarsaponin B, Timosaponin AIII, and Timosaponin BII, which serve as exemplary models for the chemical and biological properties of this compound class.

These compounds are characterized by a steroidal aglycone and one or more sugar moieties. Their diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects, have made them a subject of intense research for drug discovery and development. This document provides a comprehensive overview of their biological activities, mechanisms of action with a focus on key signaling pathways, and relevant experimental protocols.

Biological Activities and Quantitative Data

The biological activities of this compound and its derivatives are multifaceted, with significant potential in oncology and inflammatory diseases. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Cytotoxicity of Anemarrhena asphodeloides Saponins

| Compound | Cell Line | IC50 (µM) | Reference |

| Anemarsaponin R | HepG2 | 43.90 | [1] |

| Timosaponin E1 | SGC7901 | 57.90 | [1] |

| Anemarsaponin P | HepG2 | > 100 | [1] |

| Anemarsaponin Q | HepG2 | > 100 | [1] |

| Anemarsaponin S | HepG2 | > 100 | [1] |

| Anemarsaponin B | HepG2 | > 100 | [1] |

| Timosaponin D | HepG2 | > 100 | [1] |

| Anemarsaponin B II | HepG2 | > 100 | [1] |

| Anemarsaponin P | SGC7901 | > 100 | [1] |

| Anemarsaponin Q | SGC7901 | > 100 | [1] |

| Anemarsaponin R | SGC7901 | > 100 | [1] |

| Anemarsaponin S | SGC7901 | > 100 | [1] |

| Anemarsaponin B | SGC7901 | > 100 | [1] |

| Timosaponin D | SGC7901 | > 100 | [1] |

| Anemarsaponin B II | SGC7901 | > 100 | [1] |

Table 2: Pharmacokinetic Parameters of Anemarrhena asphodeloides Saponins in Rats

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC (ng·h/mL) | Reference |

| Timosaponin BII | 171.61 (oral) | 49.3 ± 15.2 | 4.0 ± 1.2 | 5.2 ± 1.5 | 348.1 ± 98.7 | [2] |

| Anemarsaponin BIII | 35.92 (oral) | 12.8 ± 3.9 | 3.5 ± 1.0 | 4.8 ± 1.3 | 89.6 ± 25.1 | [2] |

| Timosaponin AIII | 23.62 (oral) | 8.7 ± 2.5 | 3.2 ± 0.9 | 4.5 ± 1.2 | 61.2 ± 17.1 | [2] |

| Timosaponin E1 | 16.53 (oral) | 6.2 ± 1.8 | 3.0 ± 0.8 | 4.2 ± 1.1 | 43.4 ± 12.1 | [2] |

| Timosaponin E1 | 10 (oral) | 15.3 ± 4.6 | 2.0 ± 0.0 | 4.06 ± 1.22 | 87.3 ± 26.2 | [3][4] |

| Timosaponin E | 10 (oral) | 12.8 ± 3.8 | 2.0 ± 0.0 | 4.28 ± 1.28 | 73.2 ± 22.0 | [3][4] |

| Timosaponin B-II | 10 (oral) | 25.6 ± 7.7 | 4.0 ± 0.0 | 6.88 ± 2.06 | 215.3 ± 64.6 | [3][4] |

| Timosaponin B-III | 10 (oral) | 18.9 ± 5.7 | 4.0 ± 0.0 | 5.12 ± 1.54 | 132.7 ± 39.8 | [3][4] |

| Timosaponin A-III | 10 (oral) | 31.2 ± 9.4 | 8.0 ± 0.0 | 9.77 ± 2.93 | 389.4 ± 116.8 | [3][4] |

| Timosaponin A-I | 10 (oral) | 22.7 ± 6.8 | 8.0 ± 0.0 | 8.15 ± 2.45 | 298.6 ± 89.6 | [3][4] |

Mechanisms of Action and Signaling Pathways

Anemarsaponins exert their biological effects by modulating key cellular signaling pathways. Their anti-inflammatory and anti-cancer properties are often attributed to their ability to interfere with pro-inflammatory and cell survival cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Anemarsaponin B has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in RAW 264.7 macrophages.[5][6] This inhibition is achieved by preventing the phosphorylation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[5][6] Furthermore, Anemarsaponin B can suppress the p38 MAP kinase pathway, which is upstream of NF-κB activation.[5][6]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Timosaponin AIII has been demonstrated to induce autophagy in Jurkat cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[7] Total saponins from Anemarrhena asphodeloides have also been shown to ameliorate diabetic cardiomyopathy by modulating the PI3K/Akt/HIF-1α pathway.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for advancing research. The following sections provide methodologies for key assays used in the characterization of this compound and its derivatives.

Cytotoxicity Determination using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

-

Test compound (Anemarsaponin)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the Anemarsaponin in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study to determine the plasma concentration-time profile of Anemarsaponins.

Animals:

-

Male Sprague-Dawley rats (200-250 g)

Materials:

-

Anemarsaponin extract or pure compound

-

Oral gavage needles

-

Blood collection tubes (containing anticoagulant, e.g., heparin)

-

Centrifuge

-

LC-MS/MS system